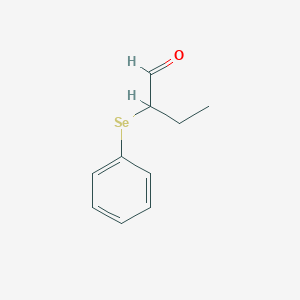
Butanal, 2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 2-(phenylseleno)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a butanal group attached to a phenylseleno moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 2-(phenylseleno)- typically involves the reaction of butanal with phenylselenol in the presence of an oxidizing agent. One common method is the use of hydrogen peroxide as the oxidizing agent, which facilitates the formation of the phenylseleno group on the butanal molecule .
Industrial Production Methods
While specific industrial production methods for Butanal, 2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Butanal, 2-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butanal, 2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Butanal, 2-(phenylseleno)- involves its reactivity with various nucleophiles and electrophiles. The phenylseleno group can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Butanal: A simple aldehyde without the phenylseleno group.
2-Methylbutanal: A branched aldehyde with a similar structure but different functional groups.
Phenylacetaldehyde: Contains a phenyl group but lacks the seleno functionality
Uniqueness
This makes it valuable in specialized organic synthesis and research applications .
Properties
CAS No. |
61759-12-4 |
|---|---|
Molecular Formula |
C10H12OSe |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
2-phenylselanylbutanal |
InChI |
InChI=1S/C10H12OSe/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
HUGRLHAPOOYELO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















